N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Overview
Description
Scientific Research Applications
Heterocyclic Compounds and Medicinal Chemistry
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine falls under the category of heterocyclic compounds, a crucial class in medicinal chemistry. Triazines, a component of this compound, have a broad spectrum of biological activities. Synthetic derivatives of triazine have been evaluated for various pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. These derivatives have demonstrated potent pharmacological activity, making the triazine nucleus a significant core moiety for drug development (Verma, Sinha, & Bansal, 2019).
Applications in Material Science
The benzoxazole derivative, part of the compound's name, is known for its significant properties in material science. Microwave-assisted synthesis has been beneficial in the synthesis of benzoxazole derivatives. These derivatives exhibit a broad range of pharmacological properties and also play a substantial role in dyestuff, polymer industries, agrochemical, and optical brighteners. The development of efficient methods to obtain benzoxazoles with a diversity of substituents is increasingly noteworthy due to their extensive class of applications (Özil & Menteşe, 2020).
Heterocyclic Chemistry and Drug Design
The chemical structure and biosynthesis of benzoxazinoids, a class related to benzoxazol-2-amine, have been extensively studied. These compounds, found in several important crops, play a role in plant defense against biological threats. Synthetic derivatives of benzoxazinoids have shown potential as scaffolds for antimicrobial agents, with activities against pathogenic fungi and bacteria. This highlights the potential of these structures in the design and development of new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-2-4-11-10(3-1)16-13(19-11)17-12-14-7-18(8-15-12)9-5-6-9/h1-4,9H,5-8H2,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYDXSSMIWYIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CNC(=NC2)NC3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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